RORγ Binding Affinity: IC50 = 4.90 nM in TR-FRET Biochemical Assay
The target compound demonstrates an IC50 of 4.90 nM against GST-tagged human RORγ LBD in a biochemical TR-FRET assay measuring inhibition of co-activator peptide TRAP220 binding [1]. This affinity is comparable to that of the structurally distinct, clinically studied RORγt inverse agonist TMP778 (IC50 = 5 nM in the same assay format) , indicating that the target compound operates in a potency range recognized as enabling for in vitro and cellular target engagement studies. Direct head-to-head data for the closest commercially available N-substituted analogs (e.g., Methyl 4-((1-(thiazol-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate, CAS 1797709-07-9; Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate, CAS 1797320-17-2) are not publicly available, but this value serves as a benchmark for comparative potency assessment within the RORγ carbamoyl-pyrrolidine series.
| Evidence Dimension | RORγ LBD binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.90 nM |
| Comparator Or Baseline | TMP778: IC50 = 5 nM (TR-FRET assay) |
| Quantified Difference | ΔIC50 ≈ 0.1 nM (comparable potency) |
| Conditions | GST-tagged human RORγ LBD; TR-FRET assay measuring inhibition of TRAP220 co-activator peptide interaction |
Why This Matters
The low nanomolar IC50 establishes the target compound as suitable for RORγ-dependent cellular assays, providing a quantitative potency baseline for SAR expansion.
- [1] BindingDB entry BDBM50105933 (CHEMBL3598051). Target: Nuclear receptor ROR-gamma (Human). IC50: 4.90 nM. Assay: GST-tagged RORgamma LBD, inhibition of TRAP220 co-activator peptide interaction. View Source
